![molecular formula C11H19NO3 B13025654 tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester and a hydroxyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-9,13H,4-6H2,1-3H3 |
Clé InChI |
YFAUWRIIHXDPOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2CC2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


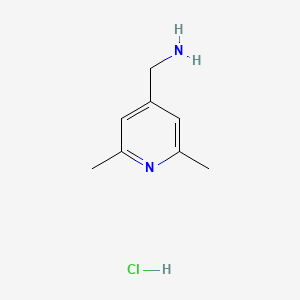
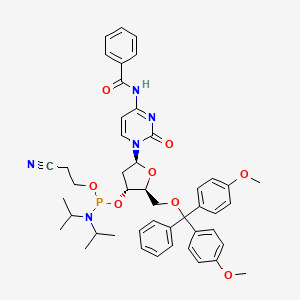
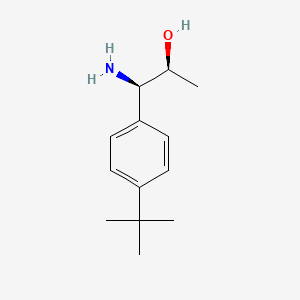
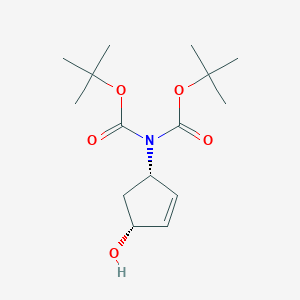
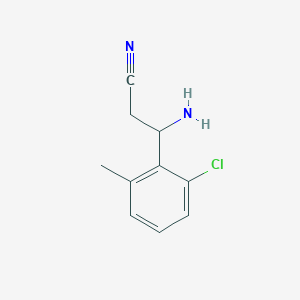
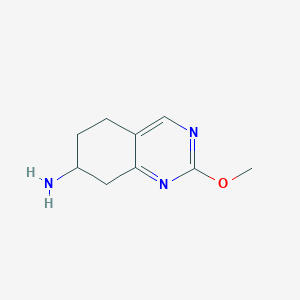
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

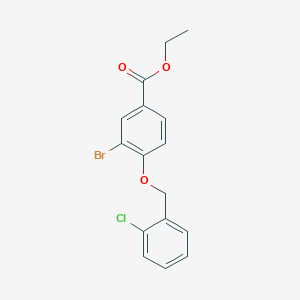
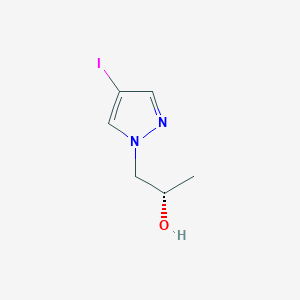
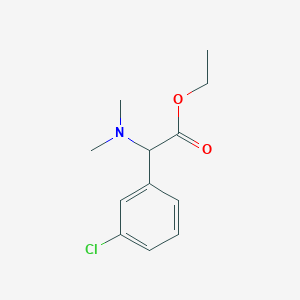
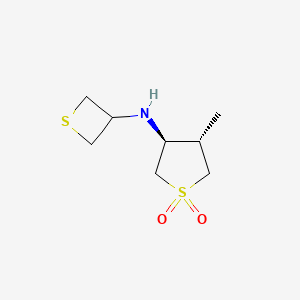
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
